N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its unique structure, which includes bromine and nitro functional groups, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the bromine and nitro groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Nitration is usually performed using a mixture of concentrated nitric and sulfuric acids.
Coupling of the pyrazole units: The final step involves coupling the two pyrazole units through a propyl linker, which can be achieved using standard amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K~2~CO~3~)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted pyrazole derivatives
Hydrolysis: Formation of carboxylic acid and amine
Scientific Research Applications
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups are believed to play a crucial role in its biological activity by:
Inhibiting enzymes: The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.
Inducing oxidative stress: The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in target cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE
- 5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
- N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Uniqueness
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its unique combination of bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H19BrN6O3 |
---|---|
Molecular Weight |
399.24 g/mol |
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H19BrN6O3/c1-10-12(15)9-19(18-10)6-3-5-16-14(22)4-7-20-11(2)13(8-17-20)21(23)24/h8-9H,3-7H2,1-2H3,(H,16,22) |
InChI Key |
UDJLUKMAUZMXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NCCCN2C=C(C(=N2)C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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